Cas no 24800-25-7 (1-Propanol,2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-)

1-Propanol,2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- structure
24800-25-7 structure
Product Name:1-Propanol,2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
CAS No:24800-25-7
MF:C12H26O5
MW:250.331844806671
CID:276609
PubChem ID:91234
Update Time:2025-04-19

1-Propanol,2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
    • 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol
    • 1-Propanol, 2-(2-(2-(2-hydroxypropoxy)propoxy)propoxy)-
    • Tetrapropylene glycol
    • 24800-25-7
    • 2-(2-(2-(2-HYDROXYPROPOXY)PROPOXY)PROPOXY)-1-PROPANOL
    • DTXSID7029324
    • UNII-OEW2972NUZ
    • NS00017692
    • OEW2972NUZ
    • SCHEMBL15029
    • 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
    • QVHMSMOUDQXMRS-UHFFFAOYSA-N
    • PPG n4
    • 2-{2-[2-(2-hydroxypropoxy)propoxy]propoxy}propan-1-ol
    • CHEBI:172339
    • Q27285619
    • J422.144C
    • 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
    • 1,4,7,10-TETRAMETHYL-3,6,9-TRIOXAUNDECANE-1,11-DIOL
    • Inchi: 1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3
    • InChI Key: QVHMSMOUDQXMRS-UHFFFAOYSA-N
    • SMILES: O(CC(C)OCC(C)O)C(C)COC(C)CO

Computed Properties

  • Exact Mass: 250.17808
  • Monoisotopic Mass: 250.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.2A^2

Experimental Properties

  • Density: 1.033
  • Boiling Point: 348.9°Cat760mmHg
  • Flash Point: 164.8°C
  • Refractive Index: 1.455
  • PSA: 68.15

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